Ethomoxane hydrochloride, (-)-

Beschreibung

Ethomoxane hydrochloride, (-)-, is a chiral hydrochloride salt, with the (-)- enantiomer indicating its specific stereochemical configuration. These compounds often exhibit enhanced solubility and stability compared to their freebase counterparts, making them suitable for pharmaceutical applications .

Eigenschaften

CAS-Nummer |

17162-23-1 |

|---|---|

Molekularformel |

C15H24ClNO3 |

Molekulargewicht |

301.81 g/mol |

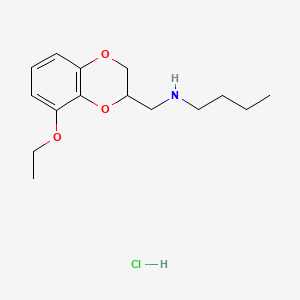

IUPAC-Name |

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H |

InChI-Schlüssel |

JAIBEXLQBQFZOW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Ethomoxanhydrochlorid, (-)-, umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Herstellung der Grundverbindung, gefolgt von deren Umwandlung in das Hydrochloridsalz. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und kontrollierter Umgebungen, um die Reinheit und Stabilität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethomoxanhydrochlorid, (-)-, hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es verwendet, um die Auswirkungen von Alpha-Adrenozeptor-Antagonisten zu untersuchen. In der Biologie wird es verwendet, um die physiologischen Auswirkungen der Hemmung von Alpha-Adrenozeptoren zu untersuchen. In der Medizin wird es auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Bluthochdruck und verwandten Herz-Kreislauf-Erkrankungen untersucht. Darüber hinaus findet es industrielle Anwendungen bei der Entwicklung neuer Arzneimittel und chemischer Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von Ethomoxanhydrochlorid, (-)-, beinhaltet seine Wechselwirkung mit Alpha-Adrenozeptoren. Durch die Bindung an diese Rezeptoren hemmt es ihre Aktivität, was zu einem Blutdruckabfall führt. Die molekularen Ziele und Wege, die an diesem Prozess beteiligt sind, umfassen die Hemmung adrenerger Signalwege, die für Vasokonstriktion und erhöhte Herzfrequenz verantwortlich sind.

Wissenschaftliche Forschungsanwendungen

Ethomoxane hydrochloride, (-)-, has a wide range of scientific research applications. In chemistry, it is used to study the effects of alpha-adrenoreceptor antagonists. In biology, it is used to investigate the physiological effects of alpha-adrenoreceptor inhibition. In medicine, it is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions. Additionally, it has industrial applications in the development of new pharmaceuticals and chemical compounds .

Wirkmechanismus

The mechanism of action of Ethomoxane hydrochloride, (-)-, involves its interaction with alpha-adrenoreceptors. By binding to these receptors, it inhibits their activity, leading to a decrease in blood pressure. The molecular targets and pathways involved in this process include the inhibition of adrenergic signaling pathways, which are responsible for vasoconstriction and increased heart rate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hydrochloride Compounds

The following analysis compares key hydrochloride salts from the evidence, emphasizing molecular properties, pharmacological roles, and safety profiles.

Structural and Molecular Comparisons

Notes:

- Methoxyamine hydrochloride is a small-molecule reagent with a methoxy group attached to an amine, used in organic synthesis .

- Thiophene fentanyl hydrochloride, an opioid derivative, incorporates a thiophene ring, enhancing lipophilicity and potency .

- Oxycodone and Ethylmorphine hydrochlorides share a morphinan core but differ in substituents (methoxy vs. ethoxy), affecting receptor binding and therapeutic use .

- Metoclopramide hydrochloride features a chloro-substituted benzamide structure, targeting dopamine and serotonin receptors for antiemetic effects .

Biologische Aktivität

Ethomoxane hydrochloride, a derivative of the 8-hydroxyquinoline (8-HQ) structure, has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of Ethomoxane hydrochloride, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Chemical Formula : C15H24ClNO3

- Molecular Weight : 303.81 g/mol

- CAS Number : 100.025.386

Ethomoxane hydrochloride is characterized by its unique molecular structure, which influences its biological activity. The presence of the 8-HQ moiety is significant as it is associated with various pharmacological effects.

Antimicrobial Activity

Ethomoxane hydrochloride has demonstrated notable antimicrobial properties against a range of pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) showing promising results.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Enterococcus faecium | 4-16 | |

| Klebsiella pneumoniae | Not specified | |

| Pseudomonas aeruginosa | Not specified |

The compound's activity against resistant strains suggests potential as a novel antibacterial agent.

Anticancer Activity

Research into the anticancer properties of Ethomoxane hydrochloride indicates that it may inhibit tumor cell proliferation. In vitro studies have shown that derivatives of 8-HQ exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells.

- Cytotoxicity Against A549 Cells : The cytotoxicity values for Ethomoxane hydrochloride derivatives were evaluated, revealing significant growth inhibition rates. For example, one derivative showed an inhibition rate of 85% with a cytotoxicity value of 4% .

Structure-Activity Relationship (SAR)

The biological activity of Ethomoxane hydrochloride is influenced by its lipophilicity and electronic properties. The SAR studies indicate that increasing lipophilicity correlates with enhanced antiviral and antibacterial activities. For instance, derivatives with electron-withdrawing groups exhibited higher efficacy against pathogens while maintaining lower cytotoxicity levels .

Study on Antiviral Activity

A recent study investigated the antiviral effects of Ethomoxane hydrochloride against H5N1 avian influenza viruses. The results indicated that certain derivatives demonstrated significant growth inhibition rates, suggesting potential for further development as antiviral agents .

Clinical Implications

The promising results from laboratory studies highlight the need for further research into the clinical applications of Ethomoxane hydrochloride. Future investigations should focus on animal models and clinical trials to evaluate efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing (-)-Ethomoxane hydrochloride enantiomerically pure forms?

- Methodological Answer : Enantioselective synthesis should prioritize chiral resolution techniques such as asymmetric catalysis or chromatography using chiral stationary phases (e.g., amylose or cellulose derivatives). Characterization requires a combination of chiral HPLC (to confirm enantiomeric excess) and spectroscopic methods (e.g., NMR for stereochemical assignment, mass spectrometry for molecular confirmation). Reference standards must comply with pharmacopeial guidelines for validation . Kinetic studies of racemization under varying pH/temperature conditions are critical to ensure stability during synthesis .

Q. How can researchers assess the stability of (-)-Ethomoxane hydrochloride under different experimental conditions?

- Methodological Answer : Conduct stress testing per ICH guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative (H₂O₂) conditions.

- Analytical monitoring : Use stability-indicating HPLC/UV or LC-MS to track degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage .

- Solid-state stability : Perform XRPD (X-ray powder diffraction) to monitor crystallinity changes and DSC (differential scanning calorimetry) for thermal behavior .

Q. Which analytical techniques are most reliable for quantifying (-)-Ethomoxane hydrochloride purity and enantiomeric excess?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for resolution. Validate methods per USP/EP guidelines .

- Spectroscopic validation : Circular dichroism (CD) confirms absolute configuration, while ¹H/¹³C NMR identifies stereochemical impurities (<0.1% detection limit) .

- Mass spectrometry : HRMS (high-resolution MS) detects trace impurities and isotopic patterns .

Q. What safety protocols are critical for handling (-)-Ethomoxane hydrochloride in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to avoid inhalation .

- Decontamination : Clean spills with 70% ethanol or 0.1 M HCl, followed by sodium bicarbonate neutralization .

- Emergency procedures : For ingestion/contact, rinse immediately with water; seek medical evaluation with SDS documentation .

Advanced Research Questions

Q. How can researchers investigate enantiomer-specific pharmacological effects of (-)-Ethomoxane hydrochloride?

- Methodological Answer :

- In vitro assays : Compare receptor binding affinities (e.g., radioligand displacement) and functional responses (e.g., cAMP modulation) between enantiomers. Use cell lines expressing target receptors .

- In vivo studies : Administer enantiopure forms in animal models (e.g., PK/PD studies) with chiral LC-MS/MS to monitor bioavailability and metabolite profiles .

- Molecular docking : Perform computational simulations to identify stereospecific interactions with binding pockets .

Q. What strategies resolve contradictions in reported pharmacological data for (-)-Ethomoxane hydrochloride?

- Methodological Answer :

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., dosing regimens, model species). Apply statistical tools (e.g., funnel plots) to detect publication bias .

- Replication studies : Standardize protocols (e.g., OECD guidelines) for dose-response, control groups, and endpoint measurements .

- Sensitivity analysis : Use in silico models (e.g., QSAR) to predict how structural modifications affect activity, guiding hypothesis refinement .

Q. How can computational modeling optimize the chiral resolution of (-)-Ethomoxane hydrochloride during synthesis?

- Methodological Answer :

- Molecular dynamics simulations : Predict interactions between (-)-Ethomoxane and chiral selectors (e.g., cyclodextrins) to design efficient separation systems .

- Machine learning : Train algorithms on existing chiral resolution datasets to recommend optimal mobile phases or column materials .

- DFT calculations : Analyze energy barriers for enantiomer interconversion to guide kinetic control strategies .

Q. What experimental designs minimize confounding variables in studies of (-)-Ethomoxane hydrochloride’s metabolic pathways?

- Methodological Answer :

- Isotopic labeling : Use ¹⁴C or deuterated analogs to track metabolites via LC-MS/MS. Compare metabolic stability in microsomal assays (human vs. rodent) .

- Knockout models : Employ CRISPR-edited cell lines lacking specific cytochrome P450 enzymes to identify metabolic enzymes .

- Cross-species validation : Parallel studies in humanized liver mice and primary hepatocytes ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.